molecular formula C11H21ClN2O2 B1412666 tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride CAS No. 1801767-45-2

tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride

Cat. No.: B1412666
CAS No.: 1801767-45-2
M. Wt: 248.75 g/mol
InChI Key: QTXMFFUWXQNVDP-UHFFFAOYSA-N
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Description

Tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride: is a chemical compound with the molecular formula C11H20N2O2.ClH. It is a derivative of spirocyclic compounds, which are known for their unique structural features and diverse applications in various fields such as chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with the appropriate spirocyclic amine and tert-butyl carbamate.

  • Reaction Conditions: The reaction involves the formation of an amide bond between the amine and carbamate under acidic conditions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often carried out at room temperature or slightly elevated temperatures.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch processes to ensure consistent quality and yield. Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

  • Substitution: Nucleophiles such as alkyl halides or amines are used, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Major Products Formed:

  • Oxidation Products: Various hydroxylated or carboxylated derivatives.

  • Reduction Products: Reduced amine or alcohol derivatives.

  • Substitution Products: Alkylated or amino-substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic structures. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders. Industry: The compound finds applications in the development of advanced materials and catalysts.

Mechanism of Action

The exact mechanism of action of tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can vary widely, but often include signaling pathways related to cellular processes.

Comparison with Similar Compounds

  • Tert-butyl (S)-(2-azaspiro[3.3]heptan-5-yl)carbamate: A stereoisomer with similar structural features.

  • Tert-butyl N-{2-azaspiro[3.3]heptan-6-yl}carbamate: A positional isomer with a different substitution pattern on the spirocyclic ring.

Uniqueness: Tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride is unique in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.

Properties

IUPAC Name

tert-butyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-8-4-5-11(8)6-12-7-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXMFFUWXQNVDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC12CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride
Reactant of Route 2
tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride
Reactant of Route 3
tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride
Reactant of Route 4
tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride
Reactant of Route 5
tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride
Reactant of Route 6
tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride

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